1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

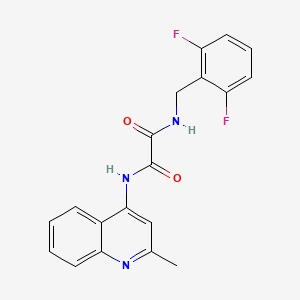

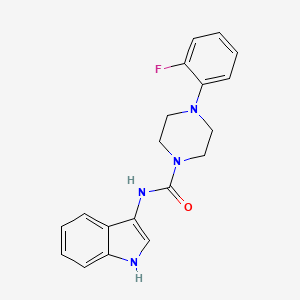

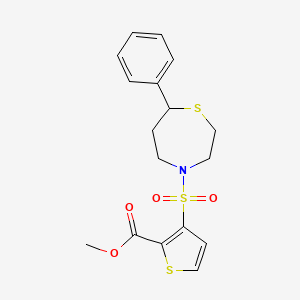

The compound “1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrimidine ring, both of which are nitrogen-containing heterocyclic compounds . The exact structure would depend on the specific arrangement and bonding of these components.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amino group (-NH2) is a common site of reactivity in many chemical reactions .Wissenschaftliche Forschungsanwendungen

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2) , which is a protein kinase involved in the regulation of the cell cycle . CDK2 inhibitors are being explored as anticancer agents because they can halt the proliferation of cancer cells by interfering with their cycle. The compound’s ability to inhibit CDK2 could make it a valuable asset in the development of new cancer treatments, particularly for overcoming resistance to CDK4/6 inhibitors.

Antileishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites and is a significant health concern in many parts of the world. Pyrazole-bearing compounds, like the one , have shown potent antileishmanial activities . These compounds can be used to develop new treatments for leishmaniasis, offering hope for more effective and safer therapies against this debilitating disease.

Antimalarial Applications

Malaria is another parasitic disease with a high global impact. The compound has demonstrated antimalarial properties in preclinical studies . By inhibiting the growth of Plasmodium species, which cause malaria, this compound could contribute to the creation of new antimalarial drugs, addressing the urgent need for novel treatments due to the rise of drug-resistant strains of the parasite.

Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial effects . This compound could be used in the synthesis of new antimicrobial agents that might be effective against a range of bacterial and fungal pathogens, helping to address the growing issue of antibiotic resistance .

Anti-inflammatory and Analgesic Effects

The compound has potential applications in the development of anti-inflammatory and analgesic medications . Due to its structural similarity to other pyrazole derivatives that exhibit these properties, it could be used to treat conditions characterized by inflammation and pain .

Antitumor and Cytotoxicity

Research has indicated that pyrazole derivatives can have antitumor effects and may induce cytotoxicity in cancer cells . This compound could be part of new therapeutic strategies aimed at targeting and destroying cancer cells, contributing to the broader field of cancer research and treatment.

Wirkmechanismus

Target of Action

The compound, also known as 1-phenyl-3-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to be effective against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

The compound interacts with its targets in a way that it displays superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of this compound .

Biochemical Pathways

The compound affects the biochemical pathways related to the life cycle of Leishmania and Plasmodium species

Result of Action

The compound has shown to have superior antipromastigote activity . It was found to be more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-phenyl-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O/c28-20(25-15-5-2-1-3-6-15)26-17-9-7-16(8-10-17)24-18-13-19(22-14-21-18)27-12-4-11-23-27/h1-14H,(H,21,22,24)(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAOLSYXJUWSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2866138.png)

![2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2866139.png)

![3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2866141.png)

![3-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2866149.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2866155.png)